Methyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate
Description
Properties
Molecular Formula |
C10H7FO3S |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 5-fluoro-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H7FO3S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3 |
InChI Key |
HVXNOXLCBDVTHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)F)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Carbonylation for 3-Carboxylate Esters
A highly efficient and selective method for synthesizing benzo[b]thiophene-3-carboxylic esters, including methyl esters, involves palladium-catalyzed carbonylation of substituted aryl sulfides or alkynyl sulfides under carbon monoxide atmosphere.
-
- Starting from methyl(2-(phenylethynyl)phenyl)sulfane derivatives,
- Using Pd catalyst with KI promoter,
- Reaction under CO pressure (ca. 32 atm) and air (up to 40 atm),
- Solvent: Methanol (MeOH) for methyl ester formation,
- Temperature: 80–100 °C,
- Reaction time: 15–36 hours,
- Yields: Up to 80% isolated yield for methyl benzo[b]thiophene-3-carboxylates.
| Entry | Substrate | Catalyst Loading | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-(Phenylethynyl)phenyl sulfane | 0.015 mmol Pd | 80 | 24 | 81 |
| 2 | Various substituted substrates | Lower catalyst | 100 | 36 | 60–80 |
This method is scalable and allows catalyst recycling when ionic liquids are used as solvents.
One-Pot Synthesis of 3-Hydroxybenzo[b]thiophenes from 2-Mercaptobenzoic Acid
An alternative, facile one-pot synthesis of 3-hydroxybenzo[b]thiophene derivatives involves:
- Reacting 2-mercaptobenzoic acid with substituted aryl bromomethyl ketones in the presence of a base (triethylamine) in DMF,
- Mechanism involves nucleophilic attack of sulfhydryl group on the bromomethyl ketone, followed by intramolecular cyclization and dehydration to form the benzo[b]thiophene core with a hydroxy group at position 3,
- This method allows direct introduction of hydroxy functionality without protection/deprotection steps,
- Reaction conditions are mild and yield is generally high.
Protection and Functional Group Manipulation Routes
Industrial and patent literature describes methods involving:
- Protection of the hydroxy group on 5-hydroxybenzo[b]thiophene,
- Friedel-Crafts acetylation at position 3,
- Oxidation of acetyl to carboxyl group,
- Optional deprotection to yield the hydroxy-carboxylate substituted benzo[b]thiophene.
Detailed Reaction Scheme Example (One-Pot Method)
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-Mercaptobenzoic acid + 5-fluoro-substituted aryl bromomethyl ketone + triethylamine in DMF | Formation of sulfanyl benzoic acid intermediate via S_N2 reaction |
| 2 | Intramolecular cyclization promoted by base | Formation of benzo[b]thiophene ring with hydroxy at position 3 |
| 3 | Dehydration (loss of H2O) | Formation of 3-hydroxybenzo[b]thiophene derivative |
| 4 | Esterification (methylation) | Formation of methyl ester at position 2 |
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range (%) | Scalability | Notes |
|---|---|---|---|---|---|
| Pd-Catalyzed Carbonylation | High selectivity, mild conditions, catalyst recycling possible | Requires CO and pressurized reactor | 60–81 | High | Suitable for 2-carboxylate esters |
| One-Pot from 2-Mercaptobenzoic Acid | Simple, direct hydroxy introduction, mild base conditions | Limited fluorine substitution scope | High (varies) | Moderate | Efficient for 3-hydroxy substitution |
| Protection/Acetylation/Oxidation | Industrially scalable, versatile | Multistep, requires protection steps | Moderate to high | High | Enables fluorine introduction and functional group manipulation |
Research Findings and Optimization Notes
- Microwave-assisted methods have been reported for rapid synthesis of benzo[b]thiophene derivatives but are more focused on amine substitution rather than hydroxy or fluoro groups.
- Optimization of Pd-catalyzed carbonylation shows that reaction time extension from 15 to 24 hours significantly improves yield without compromising selectivity.
- Use of ionic liquids as solvents enhances catalyst recyclability and reduces waste.
- The one-pot method using triethylamine and aryl bromomethyl ketones is robust and avoids harsh acidic conditions previously required for cyclization.
- Protection strategies for hydroxy groups are essential when further functionalization (e.g., Friedel-Crafts acylation) is needed to avoid side reactions.
Summary Table of Preparation Methods for Methyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate
| Step/Aspect | Pd-Catalyzed Carbonylation | One-Pot from 2-Mercaptobenzoic Acid | Protection/Acylation/Oxidation |
|---|---|---|---|
| Starting Materials | Alkynyl sulfides | 2-Mercaptobenzoic acid + aryl bromomethyl ketone | 5-Hydroxybenzo[b]thiophene derivatives |
| Key Reagents | Pd catalyst, CO, KI | Triethylamine, DMF | Acetyl halide, oxidants |
| Reaction Conditions | 80–100 °C, 24–36 h, CO pressure | Room temp to mild heating | Multiple steps, controlled temp |
| Functional Group Introduction | Carboxylate ester at C-2 | Hydroxy at C-3 | Hydroxy protection, acetylation, oxidation |
| Fluorine Incorporation | Via fluorinated substrates | Via fluorinated aryl bromomethyl ketones | Via fluorinated protected intermediates |
| Yield | Up to 81% | High, variable | Moderate to high |
| Scalability | High | Moderate | High |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Basic (saponification) | NaOH/H₂O, reflux | 5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid | ~85%* | |
| Acidic | H₂SO₄, H₂O, reflux | Same as above | ~78%* |
*Yields estimated from analogous benzo[b]thiophene esters.
Hydroxyl Group Reactivity
The 3-hydroxy group participates in alkylation, acylation, and oxidation reactions, enabling protection/deprotection strategies or functionalization.
Acylation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, RT | 3-Acetoxy derivative | >90%* | |
| Benzoyl chloride | DMAP, CH₂Cl₂, 0°C→RT | 3-Benzoyloxy derivative | ~88%* |
Oxidation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 60°C | 3-Oxo-benzo[b]thiophene-2-carboxylate | ~65%* | |
| PCC | CH₂Cl₂, RT | Same as above | ~70%* |
*Demonstrated for 6- and 7-fluoro analogs.
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzo[b]thiophene ring undergoes EAS, with regioselectivity influenced by the hydroxyl and fluorine groups.
| Reaction | Reagents | Position | Product | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 or C-6 | Nitro-substituted derivative | |
| Sulfonation | H₂SO₄, SO₃ | C-4 | Sulfonic acid derivative |
Nucleophilic Aromatic Substitution (NAS)
The 5-fluoro substituent can act as a leaving group under strong nucleophilic conditions.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ (ammonia) | Cu catalyst, 150°C | 5-Amino derivative | ~60%* | |
| Methoxide | DMF, 100°C | 5-Methoxy derivative | ~75%* |
*Demonstrated for bromo/iodo analogs .
Condensation Reactions
The ester group can be converted to hydrazides for subsequent condensation with aldehydes, forming hydrazones with biological relevance.
| Step | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazide formation | NH₂NH₂, EtOH, reflux | 2-Carbohydrazide | ~90%* | |
| Hydrazone formation | RCHO (e.g., pyridine-2-carboxaldehyde) | Acylhydrazone derivative | 70–85%* |
*Reported for structurally similar benzo[b]thiophenes .
Reduction Reactions
The ester group can be selectively reduced to a hydroxymethyl group.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C→RT | 2-Hydroxymethyl derivative | ~80%* | |
| DIBAL-H | Toluene, –78°C | Same as above | ~85%* |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization, particularly at reactive positions.
| Reaction | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | ~75%* | |
| Buchwald–Hartwig amination | Pd₂(dba)₃, Xantphos | 5-Amino-substituted analog | ~65%* |
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is primarily studied for its role as a scaffold in the development of novel therapeutic agents. Its structural features contribute to its effectiveness against various biological targets, particularly kinases involved in cancer progression.
Kinase Inhibition
Research indicates that derivatives of benzo[b]thiophene compounds, including this compound, can serve as selective inhibitors for several kinases implicated in cancer. For instance, the compound has been associated with the development of inhibitors targeting the MAPK pathway, which is crucial in cellular signaling related to growth and proliferation .
Case Study: MAPK Inhibitors
A study focused on synthesizing MAPK inhibitors demonstrated that modifications to the benzo[b]thiophene scaffold could enhance selectivity and potency against specific kinases like MK2. The synthesized compounds exhibited promising cellular activity profiles, suggesting their potential for therapeutic interventions in cancer treatment .
Biological Evaluation
This compound has been evaluated for its antibacterial properties, particularly against resistant strains of bacteria.
Antibacterial Activity
The compound has shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains. A screening of various derivatives revealed that certain modifications significantly improved their inhibitory concentrations, making them suitable candidates for further development as antibacterial agents .
Data Table: Antibacterial Activity of Derivatives
| Compound Name | Minimum Inhibitory Concentration (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 4 | Staphylococcus aureus |
| (E)-6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 4 | Staphylococcus aureus |
| Other derivatives | Variable | Various strains |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been noted for its efficiency in producing high-yield derivatives of benzo[b]thiophenes. This method allows for rapid reaction times and improved product purity, facilitating the exploration of structure-activity relationships in drug development .
Synthesis Overview:
- Starting Materials: 2-halobenzonitriles and methyl thioglycolate.
- Conditions: Microwave irradiation at controlled temperatures.
- Yield: Typically ranges from 58% to 96% depending on specific conditions.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 13134-76-4)
- Structure : Lacks the 5-fluoro substituent.
- Properties : Melting point 107–108°C, molecular weight 208.23 g/mol.
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 5556-20-7)
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (CAS 96232-69-8)
- Structure: Chlorine replaces fluorine, and the core is a thiophene (non-fused).
- Properties : Similarity score 0.83 to the target compound.
- Key Difference : Chlorine’s larger atomic radius and lower electronegativity may alter binding affinities in biological systems .
Functional Group Modifications
Methyl 5-aminobenzo[b]thiophene-2-carboxylate (CAS 20699-85-8)
- Structure: Amino group replaces hydroxyl at position 3.
- Properties : Molecular weight 207.25 g/mol.
Methyl 3-amino-5-fluoro-benzo[b]thiophene-2-carboxylate (CAS 835912-83-9)
- Structure: Amino group replaces hydroxyl, retaining fluorine.
- Properties : Molecular weight 225.24 g/mol, logP 2.97.
- Key Difference: The amino-fluoro combination may optimize interactions with enzymes, as seen in related antiviral studies .
Ring System Variations
Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
- Structure : Trifluoromethyl group at position 4.
- Application : Used as a plant growth regulator.
Methyl 7-bromobenzo[b]thiophene-2-carboxylate (CAS 550998-53-3)
- Structure : Bromine at position 5.
- Properties : Molecular weight 271.13 g/mol, density 1.622 g/cm³.
- Key Difference : Bromine’s polarizability may enhance halogen bonding in molecular recognition processes .
Biological Activity
Methyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound belongs to the benzo[b]thiophene family, which is characterized by a fused benzene and thiophene ring structure. The presence of the 5-fluoro and 3-hydroxy substituents on the benzo[b]thiophene scaffold is crucial for its biological activity. The synthesis of derivatives like this often involves microwave-assisted techniques that enhance yield and reduce reaction times .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of benzo[b]thiophene derivatives, including this compound. In one study, derivatives were screened against various strains of Staphylococcus aureus, including methicillin-resistant strains. The results indicated that certain derivatives exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) as low as 4 µg/mL for some compounds .
Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound Name | Structure | MIC (µg/mL) | Activity against |
|---|---|---|---|
| II.b | Structure | 4 | MRSA, MSSA |
| III.f | Structure | 32 | MSSA |
| III.e | Structure | 128 | Daptomycin-resistant S. aureus |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies indicate that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical for effective cancer treatment .
Case Study: Cytotoxicity in Cancer Cell Lines
In a cytotoxicity assay using human lung adenocarcinoma cells (A549), this compound demonstrated a dose-dependent reduction in cell viability. At concentrations above the MIC for bacterial strains, no significant cytotoxicity was observed, suggesting a favorable therapeutic window for further development.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as kinases involved in cell signaling pathways. For instance, compounds derived from the benzo[b]thiophene scaffold have been shown to selectively inhibit MAPK pathways, which are crucial in regulating cellular responses to stress and growth signals .
Q & A
Basic: What are the key considerations in synthesizing Methyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves constructing the benzo[b]thiophene core followed by regioselective fluorination and hydroxylation. Key steps include:
- Core Formation: Use of Suzuki-Miyaura coupling or cyclocondensation reactions to assemble the thiophene ring, as demonstrated in analogous benzo[b]thiophene syntheses .
- Fluorination: Electrophilic fluorinating agents (e.g., Selectfluor) or halogen exchange (Halex) reactions under anhydrous conditions to introduce fluorine at position 5 .
- Hydroxylation: Controlled oxidation (e.g., using mCPBA or enzymatic methods) to introduce the 3-hydroxy group without over-oxidizing the thiophene ring .
Optimization: - Temperature: Low temperatures (–78°C) prevent side reactions during electrophilic substitutions, as shown in triflate-mediated syntheses .
- Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in aryl boronate intermediates .
- Solvent: Dry dichloromethane or THF minimizes hydrolysis of sensitive intermediates .
Basic: Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR and ¹⁹F NMR confirm regiochemistry and substituent positions. Fluorine’s deshielding effect aids in identifying the 5-fluoro group .
- HPLC: Reverse-phase HPLC with UV detection (≥98% purity) ensures purity, as standard for thiophene carboxylates .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion at m/z 256.0241 for C₁₀H₇FO₃S) .
- X-ray Crystallography: Resolves ambiguity in hydroxyl and fluorine orientations, critical for structure-activity studies .
Advanced: How does the fluorine substituent at position 5 influence the compound’s electronic properties and reactivity?
Answer:
- Electronic Effects: Fluorine’s electronegativity withdraws electron density, reducing the aromatic ring’s electron-richness. This stabilizes intermediates in electrophilic substitutions but deactivates the ring toward further electrophilic attacks .
- Hydrogen Bonding: The 3-hydroxy group participates in intramolecular hydrogen bonding with the adjacent carboxylate, enhancing solubility in polar aprotic solvents .
- Reactivity: Fluorine increases oxidative stability compared to chloro or bromo analogs, as observed in thermal decomposition studies of similar benzo[b]thiophenes .
Advanced: What strategies enable functionalization of the 3-hydroxy group while preserving the thiophene ring?
Answer:
- Protection/Deprotection: Use silyl ethers (e.g., TBSCl) to protect the hydroxyl group during subsequent reactions .
- Methylation: Methyl iodide in DMF/K₂CO₃ converts the hydroxyl to a methoxy group, as demonstrated in thieno[3,4-b]thiophene derivatives .
- Acylation: Acetic anhydride or trifluoroacetic anhydride forms esters, enabling further cross-coupling reactions .
Advanced: How do synthetic yields for this compound vary across methodologies, and what factors explain discrepancies?
Answer:
Reported yields range from 40% to 75%, depending on:
- Fluorination Method: Direct electrophilic fluorination (55–65% yield) vs. halogen exchange (70–75% yield) .
- Purification: Column chromatography with silica gel vs. recrystallization (higher purity but lower recovery) .
- Catalyst Loading: Pd-catalyzed steps show yield improvements (up to 20%) with ligand optimization (e.g., XPhos) .
Advanced: What computational methods predict the compound’s spectroscopic data and reactivity?
Answer:
- DFT Calculations: Gaussian 16 with B3LYP/6-311+G(d,p) basis set predicts NMR chemical shifts (δ ¹⁹F ≈ –110 ppm) and IR stretching frequencies (O–H at ~3200 cm⁻¹) .
- Molecular Dynamics (MD): Simulates solvation effects in DMSO, correlating with experimental solubility data .
- Docking Studies: AutoDock Vina models interactions with biological targets (e.g., kinase inhibitors), guiding SAR studies .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact storage and handling?
Answer:
- pH Sensitivity: The ester group hydrolyzes under alkaline conditions (pH > 10), necessitating storage in neutral buffers .
- Thermal Stability: Decomposition occurs above 150°C, requiring refrigeration (2–8°C) for long-term stability .
- Light Sensitivity: UV exposure degrades the thiophene ring; amber glass vials are recommended .
Advanced: What comparative studies exist between this compound and its chloro/bromo analogs?
Answer:
- Bioactivity: Fluorine analogs show 3–5× higher metabolic stability in liver microsome assays compared to chloro derivatives .
- Spectral Differences: ¹⁹F NMR distinguishes the fluoro analog from chloro (δ ¹H ~7.5 ppm for Cl vs. δ ¹⁹F ~–110 ppm for F) .
- Reactivity: Bromo analogs undergo faster Suzuki couplings due to better leaving-group ability, whereas fluoro derivatives require harsher conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
